1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one
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Overview
Description
1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one is a heterocyclic compound that contains both imidazolidinone and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one typically involves the reaction of ethyl isocyanate with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-thione
- 1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-amine
- 1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-ol
Uniqueness
1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one is unique due to the presence of both the imidazolidinone and thiadiazole rings, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
54654-78-3 |
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Molecular Formula |
C8H9F3N4OS |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
1-ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one |
InChI |
InChI=1S/C8H9F3N4OS/c1-2-14-3-4-15(7(14)16)6-13-12-5(17-6)8(9,10)11/h2-4H2,1H3 |
InChI Key |
QIIZSSNIIGBWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C1=O)C2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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